

4-(3-Methylphenyl)piperidine CAS number 111153-83-4 information

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Compound of Interest

Compound Name: 4-(3-Methylphenyl)piperidine

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An In-depth Technical Guide to **4-(3-Methylphenyl)piperidine** (CAS: 111153-83-4)

Introduction and Strategic Overview

4-(3-Methylphenyl)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 3-methylphenyl (m-tolyl) group. As a member of the 4-arylpiperidine class, this scaffold is of significant interest to researchers in medicinal chemistry and drug development.^[1] The piperidine ring is one of the most prevalent N-heterocycles found in FDA-approved pharmaceuticals, valued for its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for exploring structure-activity relationships (SAR).^{[1][2]}

The strategic importance of **4-(3-Methylphenyl)piperidine** lies in its structural features: the basic nitrogen atom of the piperidine ring can be functionalized to modulate pharmacokinetics and target engagement, while the aryl substituent at the 4-position is crucial for interactions with biological targets.^{[3][4]} The specific meta-position of the methyl group on the phenyl ring can influence electronic properties and steric interactions within receptor binding pockets, potentially leading to enhanced potency and selectivity for specific targets, such as G-protein coupled receptors (GPCRs) like dopamine and muscarinic receptors.^{[3][5]} This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and applications for professionals in the field.

Physicochemical and Structural Properties

The fundamental properties of **4-(3-Methylphenyl)piperidine** define its behavior in chemical and biological systems. It is typically supplied as an off-white to yellow-brown solid.[\[6\]](#)[\[7\]](#)

Property	Value	Source
CAS Number	111153-83-4	[6] [8] [9]
Molecular Formula	C ₁₂ H ₁₇ N	[10] [11]
Molecular Weight	175.27 g/mol	[6] [10]
Appearance	Pale-yellow to Yellow-brown Solid	[6] [7]
Boiling Point	279 °C (Predicted)	[8]
Density	0.958 g/cm ³ (Predicted)	[8] [10]
pKa	10.28 ± 0.10 (Predicted)	[8]
InChI Key	JSJOAQXQUOPHDJ-UHFFFAOYSA-N	[6] [11]
Storage Temperature	2-8 °C, Protect from light	[6] [8]

Synthesis Methodologies and Rationale

The synthesis of 4-arylpiperidines is a well-established area of organic chemistry. While specific literature for the direct synthesis of 111153-83-4 is not abundant, its preparation can be achieved through several reliable and adaptable routes. Common strategies include palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Shapiro reactions) and nucleophilic addition of organometallic reagents to piperidone precursors.[\[12\]](#)[\[13\]](#)

The nucleophilic addition of a Grignard reagent to an N-protected 4-piperidone is a robust and frequently employed method.[\[3\]](#) This approach is favored for its straightforward execution and the commercial availability of the necessary starting materials.

Experimental Protocol: Grignard Reaction with 4-Piperidone

This protocol describes a two-step synthesis involving the formation of a tertiary alcohol via Grignard addition, followed by dehydroxylation to yield the target compound.

Step 1: Synthesis of 1-Boc-4-(3-methylphenyl)piperidin-4-ol

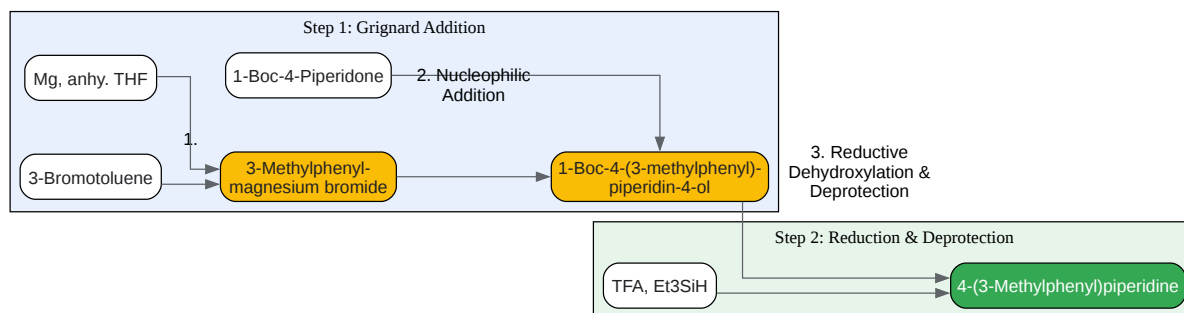
- **Grignard Reagent Preparation:** In a flame-dried, three-neck flask under an inert atmosphere (N_2 or Ar), add magnesium turnings (1.2 eq). To this, add a solution of 3-bromotoluene (1.1 eq) in anhydrous tetrahydrofuran (THF). Initiate the reaction with gentle heating or a crystal of iodine if necessary. Once initiated, add the remaining 3-bromotoluene solution dropwise to maintain a gentle reflux. After the addition is complete, stir the reaction mixture for 1-2 hours at room temperature to ensure complete formation of the Grignard reagent, 3-methylphenylmagnesium bromide.
- **Nucleophilic Addition:** Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve 1-Boc-4-piperidone (1.0 eq) in anhydrous THF and add it dropwise to the Grignard solution.
 - **Causality Insight:** The use of an N-Boc (tert-butyloxycarbonyl) protecting group is critical. The acidic N-H proton of an unprotected piperidine would quench the highly basic Grignard reagent, preventing the desired C-C bond formation. The bulky Boc group also helps direct the conformation of the piperidine ring.
- **Reaction Monitoring & Workup:** Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH_4Cl) at 0 °C.
- **Extraction and Purification:** Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the resulting crude tertiary alcohol by silica gel column chromatography.

Step 2: Reductive Dehydroxylation and Deprotection

- **Dehydroxylation:** Dissolve the purified 1-Boc-4-(3-methylphenyl)piperidin-4-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetic acid. Add a reducing agent like triethylsilane (2-3 eq) followed by a strong acid such as trifluoroacetic acid (TFA) (2-3 eq) at 0 °C.

- Causality Insight: The strong acid protonates the hydroxyl group, converting it into a good leaving group (water). The triethylsilane then acts as a hydride donor to reduce the resulting tertiary carbocation, yielding the desired 4-arylpiperidine product. This ionic reduction mechanism is efficient for sterically hindered alcohols.
- Deprotection: The use of TFA in the previous step simultaneously cleaves the acid-labile Boc protecting group.
- Workup and Isolation: After stirring for 2-4 hours at room temperature, neutralize the reaction mixture by carefully adding a saturated solution of sodium bicarbonate (NaHCO_3). Extract the product with DCM, dry the combined organic layers over Na_2SO_4 , and concentrate in vacuo. The crude product can be further purified by chromatography or crystallization to yield **4-(3-Methylphenyl)piperidine**.

Synthesis Workflow Visualization



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Caption: Key steps in the synthesis of **4-(3-Methylphenyl)piperidine**.

Spectroscopic and Analytical Characterization

To ensure the identity and purity of the synthesized **4-(3-Methylphenyl)piperidine**, a suite of analytical techniques is employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum would show characteristic signals for the aromatic protons of the 3-methylphenyl group (typically in the δ 7.0-7.3 ppm range), a singlet for the methyl group protons (around δ 2.3 ppm), and complex multiplets for the piperidine ring protons. The N-H proton signal may be broad and its chemical shift variable depending on the solvent and concentration.
 - ^{13}C NMR: The spectrum would display distinct signals for the aromatic carbons, the aliphatic carbons of the piperidine ring, and the methyl carbon.
- Mass Spectrometry (MS): Electrospray ionization (ESI) would show the protonated molecular ion $[\text{M}+\text{H}]^+$ at m/z 176.14.[\[11\]](#) High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
- Chromatographic Techniques:
 - High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is essential for assessing the purity of the final compound.[\[3\]](#) A suitable method would involve a C18 column with a mobile phase gradient of water and acetonitrile containing a modifier like formic acid or TFA.
 - Gas Chromatography (GC): GC can also be used for purity analysis, given the compound's predicted boiling point.[\[3\]](#)

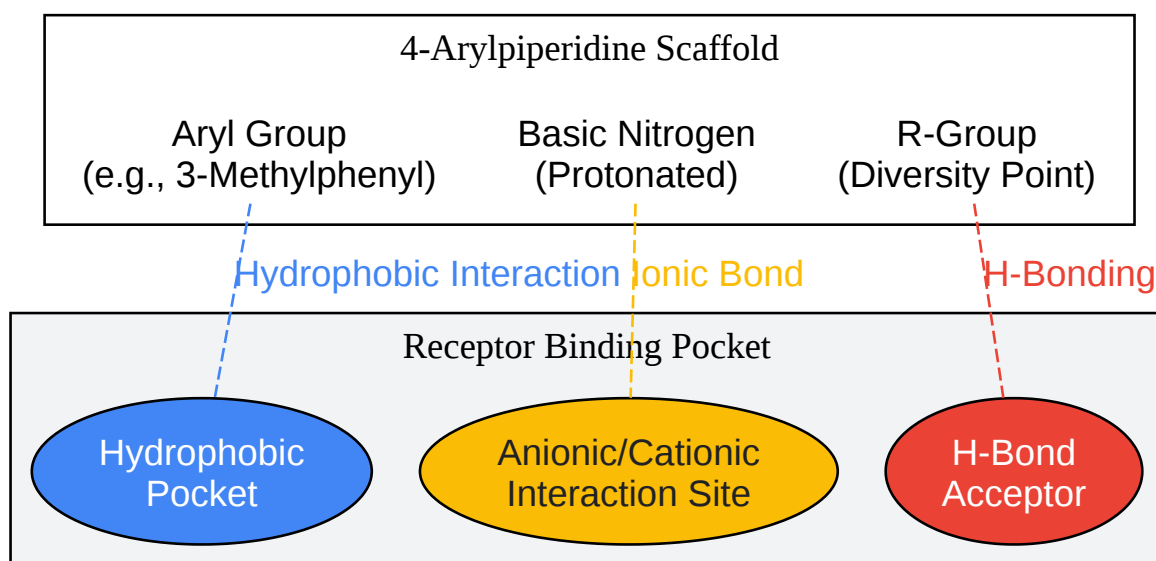
Applications in Medicinal Chemistry and Drug Development

The 4-arylpiiperidine motif is a privileged scaffold in drug discovery, forming the core of numerous therapeutics targeting the central nervous system (CNS).[\[3\]](#)[\[14\]](#) Derivatives are known to act as analgesics, antipsychotics, and antihistamines.[\[1\]](#)[\[14\]](#)

The primary value of **4-(3-Methylphenyl)piperidine** is as a building block for creating more complex molecules. The piperidine nitrogen serves as a handle for introducing various

substituents to modulate properties like cell permeability, metabolic stability, and target affinity. The 3-methylphenyl group itself plays a crucial role in binding interactions, often fitting into hydrophobic pockets within a receptor. Its substitution pattern can fine-tune selectivity between receptor subtypes.[3] For instance, subtle changes on the aryl ring of similar piperidine structures have led to compounds with high selectivity for dopamine D2 or muscarinic M1 receptors.[3][5]

Pharmacological Concept Visualization



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Caption: Interaction of the 4-arylpiperidine pharmacophore with a receptor.

Safety and Handling

According to supplier safety data, **4-(3-Methylphenyl)piperidine** is classified with the hazard statement H412: Harmful to aquatic life with long lasting effects.[6] The precautionary statement P273 advises to avoid release to the environment.[6] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. It should be stored in a cool, well-ventilated area, protected from light.[6][8]

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